N-Acetylisoleucine N-Acetylisoleucine N-Acetylisoleucine belongs to the class of organic compounds known as isoleucine and derivatives. Isoleucine and derivatives are compounds containing isoleucine or a derivative thereof resulting from reaction of isoleucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Acetylisoleucine is soluble (in water) and a weakly acidic compound (based on its pKa). N-Acetylisoleucine has been primarily detected in feces.
N-acetylisoleucine is an isoleucine derivative that is the N-acetyl derivative of isoleucine. It has a role as a human metabolite.
Brand Name: Vulcanchem
CAS No.: 19764-31-9
VCID: VC20742027
InChI: InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
SMILES: CCC(C)C(C(=O)O)NC(=O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

N-Acetylisoleucine

CAS No.: 19764-31-9

Cat. No.: VC20742027

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylisoleucine - 19764-31-9

CAS No. 19764-31-9
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 2-acetamido-3-methylpentanoic acid
Standard InChI InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Standard InChI Key JDTWZSUNGHMMJM-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)O)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)C

Chemical Identity and Structural Characteristics

N-Acetylisoleucine (CAS 3077-46-1) is an N-acyl-alpha amino acid characterized by the chemical formula C8H15NO3 and a molecular weight of 173.21 g/mol . Structurally, it features an acetyl group covalently bonded to the nitrogen atom of isoleucine, creating a biologically available N-terminal capped form of this proteinogenic amino acid . The compound exists in both L- and D-enantiomeric forms, with N-Acetyl-L-isoleucine being the naturally occurring and biologically relevant form .

The systematic name for this compound is 2-acetamido-3-methylpentanoic acid, though it is also known by several synonyms including AC-ILE-OH, N-acetyl-L-alloisoleucine, and (2S,3S)-2-acetamido-3-methylpentanoic acid . The structure contains a chiral center at the alpha carbon, with the L-isomer having the S configuration at this position.

Physical and Chemical Properties

N-Acetyl-L-isoleucine typically appears as a white to off-white crystalline powder with specific physicochemical properties that influence its behavior in biological systems and laboratory settings .

PropertyValueReference
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Physical AppearanceWhite to off-white crystalline powder
Melting Point150-151 °C
Boiling Point369.7±25.0 °C (Predicted)
Density1.069±0.06 g/cm³ (Predicted)
pKa3.67±0.10 (Predicted)
SolubilitySlightly soluble in chloroform (when heated), DMF, and methanol
Enthalpy of Fusion*41.8 kJ/mol at 529.6 K

*Note: The enthalpy of fusion data is provided for N-acetyl (L)-isoleucine amide, a closely related compound.

The compound's moderate solubility profile and polar nature derive from the presence of both carboxylic acid and amide functional groups, making it moderately soluble in water and slightly soluble in selected organic solvents .

Biosynthesis and Metabolic Pathways

Biosynthetic Routes

N-Acetylisoleucine is primarily biosynthesized through enzymatic acetylation of L-isoleucine. This process utilizes acetyl-CoA as the acetyl group donor and is catalyzed by the enzyme leucine/isoleucine N-acetyltransferase (EC 2.3.1.66) . This reaction represents a common biochemical modification pathway for amino acids in biological systems.

The compound can be generated through two main routes:

  • Direct enzymatic synthesis via specific N-acetyltransferases

  • Proteolytic degradation of N-acetylated proteins by specific hydrolases

Biological Significance

N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotic organisms. Approximately 85% of all human proteins and 68% of yeast proteins undergo N-terminal acetylation, highlighting the biological importance of this modification . This process serves several crucial functions, including:

  • Protection of proteins from degradation

  • Enhancement of protein stability

  • Regulation of protein-protein interactions

  • Influence on subcellular localization of proteins

N-Acetylisoleucine has been identified as a human metabolite and has been reported in various organisms including Schizosaccharomyces pombe and Saccharomyces cerevisiae, suggesting its evolutionary conservation and potential importance in cellular processes .

Pharmacological Properties and Therapeutic Applications

Transport Mechanism Modifications

A significant pharmacological aspect of N-acetylation is its ability to alter the cellular transport mechanisms of amino acids. Research has demonstrated that acetylation converts leucine from utilizing the L-type amino acid transporter (LAT1) to being transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

This transport mechanism switch has important pharmacokinetic implications:

  • MCT1 has lower affinity compared to LAT1, which affects distribution dynamics

  • MCT1's ubiquitous tissue expression makes it well-suited for uptake and distribution of N-acetylated amino acids

  • MCT1-mediated uptake bypasses LAT1, which is the rate-limiting step in activation of leucine-mediated signaling and metabolic processes

ClassificationDetails
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
SupplierProduct NamePurityAvailable Sizes
Alfa AesarN-Acetyl-L-isoleucine98%5g, 25g
CymitQuimicaL-Isoleucine, N-acetyl-Not specified5g, 10g, 25g, 100g

Research applications for N-Acetylisoleucine include:

  • Studies of protein modification and stability

  • Investigation of amino acid transport mechanisms

  • Exploration of potential therapeutic applications

  • Metabolomic profiling and biomarker research

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